Dhcmt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydrochloromethyltestosterone can be synthesized through the reduction of the carbonyl group in its precursor compound, followed by separation of epimers by fractional crystallization from dichloromethane . The reduction of the disubstituted double bond in the diene system of the precursor results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for dehydrochloromethyltestosterone involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process includes rigorous quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Dehydrochloromethyltestosterone undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various metabolites, such as 4-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol .
Scientific Research Applications
Dehydrochloromethyltestosterone has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the detection of anabolic steroids.
Biology: Research on its metabolic pathways helps in understanding steroid metabolism in humans.
Industry: It is used in the development of performance-enhancing drugs and dietary supplements.
Mechanism of Action
Dehydrochloromethyltestosterone exerts its effects by binding to androgen receptors in the body, leading to the activation of specific genes that promote muscle growth and strength . The molecular targets include androgen receptors, and the pathways involved are related to protein synthesis and muscle hypertrophy .
Comparison with Similar Compounds
Similar Compounds
Methandrostenolone: Another anabolic steroid with similar effects but different chemical structure.
Uniqueness
Dehydrochloromethyltestosterone is unique due to its long detection window in doping tests, making it a significant target for anti-doping agencies . Its specific chemical structure also contributes to its distinct metabolic profile .
Properties
IUPAC Name |
4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUNEISBPXQOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862949 |
Source
|
Record name | 4-Chloro-17-hydroxy-17-methylandrosta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.